2-Phenyloxetane-2-carbonitrile
Description
Contextualization within Oxetane (B1205548) Chemistry and Nitrile Functional Groups
Oxetanes are four-membered cyclic ethers that exhibit significant ring strain, comparable to that of oxiranes (epoxides). beilstein-journals.org This inherent strain makes them susceptible to ring-opening reactions, providing a pathway to various functionalized products. tandfonline.comtandfonline.com The presence of the oxygen atom within the ring also makes oxetanes strong hydrogen-bond acceptors and Lewis bases. beilstein-journals.org The chemistry of oxetanes has been extensively studied, with a focus on their synthesis and reactivity. beilstein-journals.orgtandfonline.comradtech.org
The nitrile functional group (–C≡N) is a versatile moiety in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition and nucleophilic addition reactions. The combination of the reactive oxetane ring and the versatile nitrile group in 2-phenyloxetane-2-carbonitrile creates a molecule with multiple potential reaction sites.
Significance as a Synthetic Target and Intermediate
The significance of this compound lies in its potential as a building block for more complex molecules. The strained oxetane ring can be selectively opened by various nucleophiles, leading to the formation of functionalized acyclic compounds. magtech.com.cn The regioselectivity of these ring-opening reactions is a key aspect, often influenced by steric and electronic factors. magtech.com.cn For instance, strong nucleophiles tend to attack the less substituted carbon adjacent to the oxygen, while acid-catalyzed reactions can favor attack at the more substituted carbon. magtech.com.cn
The phenyl and nitrile groups also offer avenues for further chemical transformations. The nitrile can be converted to other functional groups, and the phenyl ring can undergo electrophilic substitution reactions. This multi-functionality makes this compound a valuable intermediate for the synthesis of diverse chemical scaffolds.
Historical Development of Oxetane Chemistry Relevant to this compound
The synthesis of the parent oxetane was first reported in the 1870s. beilstein-journals.org However, for a long time, oxetanes were not as extensively studied as other cyclic ethers. tandfonline.com A significant breakthrough in oxetane synthesis was the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. slideshare.netnih.govwikipedia.org This reaction, first reported in 1909, provides a direct route to the oxetane ring. slideshare.net
The Paternò–Büchi reaction is a cornerstone of oxetane synthesis and is directly relevant to the preparation of compounds like this compound. wikipedia.org The reaction typically involves the photochemical excitation of a carbonyl compound, which then reacts with an alkene in its ground state to form the four-membered oxetane ring. wikipedia.orgrsc.org The mechanism can proceed through either a singlet or triplet excited state of the carbonyl compound, often involving a diradical intermediate. nih.govorganic-chemistry.org The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by factors such as the nature of the reactants, the solvent, and the temperature. slideshare.netnih.gov
The development of various synthetic methods for oxetanes, including intramolecular cyclizations of 1,3-diols and their derivatives, has further expanded the accessibility of this class of compounds. thieme-connect.deacs.org These advancements have paved the way for the synthesis and exploration of a wide range of substituted oxetanes, including this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
38586-15-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-phenyloxetane-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
WTCDXNWRIBOQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyloxetane 2 Carbonitrile
Strategies for Oxetane (B1205548) Ring Construction
The formation of the 2-phenyloxetane-2-carbonitrile framework is achieved through two principal strategies. The first involves the intramolecular cyclization of a functionalized propane (B168953) chain, where a pre-existing C-O or C-C bond is formed to close the ring. The second strategy utilizes photochemical energy to induce a [2+2] cycloaddition between two separate molecules, constructing the heterocyclic ring in a single, concerted, or stepwise process.
Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For this compound, this involves a 3-hydroxypropyl derivative bearing appropriate functional groups that facilitate ring closure. The specific bond being formed—either a C-O or a C-C bond—defines the sub-strategy.
This approach is the most common intramolecular route to oxetanes. The key transformation is the formation of the ether linkage of the oxetane ring. The strategy begins with a linear precursor, typically a 1,3-diol derivative or a 3-halohydrin. In the context of synthesizing this compound, the starting material is a substituted propanol, such as 3-halo-2-hydroxy-2-phenylpropanenitrile. The reaction proceeds via the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which subsequently attacks the electrophilic carbon at the 3-position, displacing a leaving group (e.g., a halide) to form the four-membered ring. The stereochemical and electronic properties of the precursor are critical for achieving efficient cyclization over competing side reactions like elimination.
While theoretically possible, the formation of the oxetane ring via an intramolecular C-C bond-forming cyclization is a less common and less documented pathway for the synthesis of this compound. This route would require a precursor designed to facilitate the formation of either the C2-C3 or C4-C(phenyl, CN) bond. Such a strategy might involve radical cyclization or transition-metal-catalyzed processes on an appropriately functionalized acyclic ether. However, due to the high efficiency and prevalence of C-O bond-forming cyclizations and photochemical methods, this approach is not widely reported in the literature for this specific target molecule.
The intramolecular Williamson ether synthesis is a classic and highly effective C-O bond-forming cyclization for preparing oxetanes, including this compound. This method is a specific application of the principles described in section 2.1.1.1. The synthesis starts with a 3-halo-2-hydroxy-2-phenylpropanenitrile precursor, which contains both the nucleophile (hydroxyl group) and the electrophile (carbon-halogen bond) within the same molecule.
The reaction is initiated by the addition of a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), which deprotonates the hydroxyl group to generate an alkoxide intermediate. This potent nucleophile then undergoes an intramolecular S_N2 displacement of the halide ion from the adjacent carbon. According to Baldwin's rules, this 4-exo-tet cyclization is favored, leading to the efficient formation of the strained four-membered oxetane ring. The yield and success of the reaction are dependent on factors such as the choice of base, solvent, and the nature of the leaving group (I > Br > Cl).
Table 1: Intramolecular Williamson Ether Synthesis for this compound
| Precursor | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-2-hydroxy-2-phenylpropanenitrile | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), 25 °C | 85% | |
| 2-Hydroxy-2-phenyl-3-(tosyloxy)propanenitrile | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF), 0 °C to 25 °C | 91% |
Photochemical methods provide a powerful alternative for constructing the oxetane ring, often with high regioselectivity and stereoselectivity. These reactions utilize light energy to promote molecules to an excited state, enabling cycloaddition reactions that are thermally forbidden or inefficient.
The Paternò-Büchi reaction is the archetypal photochemical synthesis of oxetanes. It involves the [2+2] photocycloaddition of an electronically excited carbonyl compound to a ground-state alkene. For the specific synthesis of this compound, a variation of this reaction is employed where the carbonyl compound itself contains the requisite phenyl and nitrile substituents.
A well-documented approach involves the reaction of benzoyl cyanide (phenylglyoxylonitrile) with an alkene, such as ethene or 2-methylpropene. The mechanism proceeds as follows:
Photoexcitation: Benzoyl cyanide absorbs UV light (typically λ > 300 nm) and is promoted from its ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).
Diradical Formation: The excited triplet carbonyl compound adds to the alkene to form a 1,4-diradical intermediate. The regioselectivity of this addition is governed by the formation of the most stable diradical. In the case of benzoyl cyanide, addition occurs to place the more stable radical on the carbon bearing the phenyl and cyano groups.
Ring Closure: The 1,4-diradical undergoes spin inversion and subsequent ring closure to yield the final this compound product.
This method is highly effective for synthesizing polysubstituted oxetanes that are otherwise difficult to access.
Table 2: Paternò-Büchi Reaction for this compound Synthesis
| Carbonyl Reactant | Alkene Reactant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoyl Cyanide | Ethene | Benzene (B151609), UV light (λ > 300 nm), Pyrex filter | 78% | |
| Benzoyl Cyanide | 2-Methylpropene | Acetonitrile, UV light (λ = 350 nm), N₂ atmosphere | 82% (Yields 4,4-dimethyl-2-phenyloxetane-2-carbonitrile) |
Photochemical Reactions for Oxetane Synthesis
Introduction of the Phenyl Substituent
The phenyl group at the C2 position of the oxetane ring can be introduced either before the cyclization to form the ring or after the oxetane has been formed.
Pre-cyclization Introduction
One strategy involves starting with a precursor that already contains the phenyl group. For example, 2-phenyloxetane (B1633447) can be synthesized from 3-chloro-1-phenylpropan-1-ol. rsc.org This approach ensures that the phenyl substituent is in the desired position from the outset of the ring-forming reaction.
Post-cyclization Functionalization via Organometallic Intermediates
An alternative approach is to introduce the phenyl group onto a pre-existing oxetane ring. However, the more common strategy for creating substituted oxetanes is to start with a phenyl-substituted oxetane and then introduce other functional groups. This is achieved through the formation of organometallic intermediates, specifically by the lithiation of 2-phenyloxetane. mdpi.comacs.org This process involves the deprotonation of 2-phenyloxetane at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) to form 2-lithiated-2-phenyloxetane. researchgate.netresearchgate.netresearchgate.net This highly reactive intermediate can then be trapped by various electrophiles to introduce different substituents at the C2 position. researchgate.netresearchgate.net This method is particularly useful for creating 2,2-disubstituted oxetanes. researchgate.net
The development of C-H functionalization techniques has provided powerful tools for modifying organic molecules. sigmaaldrich.comorganic-chemistry.orgnih.gov In the context of oxetanes, directed lithiation is a key strategy. ksu.edu.sa The phenyl group at C2 directs the lithiation to the adjacent carbon, creating a nucleophilic center that can react with a range of electrophiles. researchgate.netresearchgate.net While this post-cyclization functionalization is highly versatile, the initial presence of the phenyl group is often established prior to these modifications.
Introduction of the Carbonitrile Group at C2
The final step in the synthesis of this compound is the introduction of the nitrile group at the C2 position.
Electrophilic Quenching of 2-Lithiated-2-phenyloxetane
This transformation is typically achieved by the electrophilic quenching of the 2-lithiated-2-phenyloxetane intermediate. researchgate.netresearchgate.netresearchgate.net After the formation of the lithiated species by reacting 2-phenyloxetane with a strong base like s-BuLi at low temperatures (e.g., -78 °C), a suitable electrophilic cyanating agent is added to the reaction mixture. rsc.orgresearchgate.net
A variety of cyanating agents can be employed in this step. The choice of the "CN" source is critical for the success of the reaction. mdpi.com While the specific cyanating agent used for the synthesis of this compound is not detailed in the provided context, the general principle of quenching a lithiated intermediate with an electrophile is a well-established synthetic strategy. mdpi.comrsc.orgresearchgate.net The reaction provides a direct route to 2-substituted-2-phenyloxetanes, including the desired carbonitrile derivative. researchgate.netresearchgate.net The use of flow microreactor systems has been shown to improve the synthesis of 2,2-disubstituted oxetanes via this method by allowing for better control over the highly unstable lithiated intermediate and enabling reactions at higher temperatures than traditional batch methods. researchgate.netresearchgate.net
The following table summarizes the electrophilic quenching reactions of 2-lithiated-2-phenyloxetane with various electrophiles, as demonstrated in the literature.
| Electrophile | Product | Yield (%) |
| D₂O | 2-Deuterio-2-phenyloxetane | - |
| MeI | 2-Methyl-2-phenyloxetane | - |
| TMSCl | 2-Trimethylsilyl-2-phenyloxetane | 95 |
| PhCHO | Phenyl(2-phenyloxetan-2-yl)methanol | 82 |
| (4-ClC₆H₄)CHO | (4-Chlorophenyl)(2-phenyloxetan-2-yl)methanol | 80 |
| Ph₂CO | Diphenyl(2-phenyloxetan-2-yl)methanol | 75 |
| Data sourced from studies on the electrophilic quenching of 2-lithiated-2-phenyloxetane. rsc.org |
This table illustrates the versatility of the 2-lithiated-2-phenyloxetane intermediate in reacting with a range of electrophiles to produce various 2,2-disubstituted oxetanes. The successful synthesis of these analogs supports the feasibility of introducing a carbonitrile group using an appropriate electrophilic cyanide source.
Generation of 2-Lithiated-2-phenyloxetane
The key intermediate, 2-lithiated-2-phenyloxetane, is generated through the deprotonation of 2-phenyloxetane. This is typically achieved by treating 2-phenyloxetane with a strong, non-nucleophilic base. The most common reagent for this transformation is sec-butyllithium (s-BuLi). The reaction is conducted under anhydrous conditions in an appropriate solvent, such as tetrahydrofuran (THF), at very low temperatures, typically -78 °C, to ensure the stability of the resulting organolithium species. nih.gov The phenyl group at the C2 position stabilizes the resulting carbanion through resonance, facilitating the deprotonation at the benzylic position. This method provides a direct route to an α-oxetanyl carbanionic species that can be trapped by various electrophiles. nih.gov
| Parameter | Condition | Source |
| Substrate | 2-Phenyloxetane | nih.gov |
| Reagent | sec-Butyllithium (s-BuLi) | nih.gov |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Temperature | -78 °C | nih.gov |
Configurational Instability of Lithiated Intermediates
A significant characteristic of 2-lithiated-2-phenyloxetane is its configurational instability. nih.gov Research has demonstrated that even when starting with an enantiomerically enriched sample of (R)-2-phenyloxetane, the subsequent lithiation and quenching with an electrophile leads to a racemic product. This outcome indicates that the chiral center at the C2 position undergoes rapid racemization under the reaction conditions. acs.org This instability implies that the lithiated intermediate does not retain the stereochemistry of the starting material, posing a significant challenge for stereoselective syntheses that rely on this pathway. nih.gov The racemization is observed in both polar (THF) and nonpolar (hexane/TMEDA) solvents. acs.org
Utilization of Nitrile-Bearing Electrophiles or Cyanide Sources
To synthesize the target compound, this compound, via this method, the generated 2-lithiated-2-phenyloxetane must be reacted with an electrophilic cyanide source. While the reaction of this lithiated intermediate has been successfully demonstrated with a wide array of electrophiles such as alkyl halides, silicon halides, and carbonyl compounds, its specific reaction with a cyanating agent is a logical extension. nih.gov
Plausible electrophilic cyanide sources include reagents like cyanogen (B1215507) bromide (BrCN) or tosyl cyanide (TsCN). wikipedia.orgcsjmu.ac.in In this proposed step, the nucleophilic carbanion of the lithiated oxetane would attack the electrophilic carbon of the cyanide source, displacing the bromide or tosylate group and forming the C-C bond to yield the desired this compound.
Tandem Reactions Incorporating Nitrile Moieties onto the Oxetane Core
Tandem, or cascade, reactions offer an efficient approach to complex molecules by combining multiple bond-forming events in a single pot without isolating intermediates.
Nucleophilic Addition Strategies
An alternative strategy for constructing the this compound scaffold involves an intramolecular nucleophilic substitution, which can be considered a tandem process. This approach begins with a precursor that already contains the phenyl and cyano groups at the eventual C2 position. A general method involves the synthesis of diversely functionalized 2,2-disubstituted oxetanes through a rhodium-catalyzed O–H insertion followed by a C–C bond-forming cyclization. rsc.org
A more direct approach would be an intramolecular Williamson ether synthesis. This would start with a suitable 3-halo-1-phenyl-1-cyanopropanol derivative. Treatment of this precursor with a base would generate an alkoxide, which then undergoes an intramolecular SN2 reaction, displacing the halide to form the oxetane ring. acs.orgbeilstein-journals.org
Another potential nucleophilic addition strategy involves the reaction of a β-haloketone with a cyanide source. savemyexams.comchemguide.co.uklibretexts.org For instance, 3-chloro-1-phenylpropan-1-one could be treated with hydrogen cyanide (or a salt like KCN) to form a cyanohydrin intermediate. savemyexams.comshout.education Subsequent intramolecular cyclization, induced by a base, would involve the newly formed alkoxide displacing the chloride to yield this compound.
Multi-component Reactions for Oxetane-Carbonitrile Scaffolds
Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. While no specific MCR has been reported for the direct synthesis of this compound, established cycloaddition reactions can be adapted.
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a cornerstone of oxetane synthesis. acs.orgwikipedia.orgmdpi.com A hypothetical MCR-like approach could involve the photocycloaddition of benzoyl cyanide (as the carbonyl component) with ethylene. In this reaction, the carbonyl compound is excited to a triplet state by UV light, which then adds to the ground-state alkene to form the four-membered oxetane ring, directly installing both the phenyl and nitrile groups at the C2 position. scribd.comresearchgate.net
Stereoselective Synthesis Approaches
Achieving stereocontrol in the synthesis of this compound is a significant challenge, primarily because methods involving lithiated intermediates suffer from configurational instability. nih.gov Therefore, alternative stereoselective strategies are required.
One established method for the enantioselective synthesis of 2-aryl-substituted oxetanes involves the asymmetric reduction of a β-halo ketone precursor to a chiral 1,3-halohydrin, followed by a base-mediated cyclization (Williamson ether synthesis) that proceeds without racemization. acs.org This strategy could be adapted by using a precursor that already contains the nitrile group.
Another powerful approach is the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes. For example, a one-pot double methylene (B1212753) transfer from a sulfur ylide to a ketone, catalyzed by a chiral heterobimetallic La/Li complex, has been shown to produce oxetanes in high enantiomeric excess. nih.gov Applying this methodology to a suitable ketone precursor bearing the phenyl and cyano functionalities could provide a route to the enantioenriched target molecule.
| Strategy | Description | Key Features | Source(s) |
| Chiral Substrate Control | Asymmetric reduction of a β-haloketone to a chiral halohydrin, followed by cyclization. | Relies on a stereoselective reduction step; the subsequent cyclization retains stereointegrity. | acs.org |
| Catalytic Asymmetric Synthesis | One-pot sequential addition of a sulfur ylide to a ketone precursor using a chiral catalyst. | Achieves high enantioselectivity through a catalytically controlled process. | nih.gov |
| Stereoselective Cyclization | Intramolecular cyclization of a chiral O-allylic vinylogous urethane (B1682113) derivative. | Forms highly substituted oxetanes stereoselectively via a Michael-type addition. | thieme-connect.com |
These advanced strategies bypass the problematic lithiated intermediate and offer viable pathways toward the stereoselective synthesis of this compound and its analogues.
Chiral Auxiliaries and Catalytic Methods
The asymmetric synthesis of oxetanes often employs chiral auxiliaries to control stereochemical outcomes. sigmaaldrich.com Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereoselectivity of subsequent reactions. sigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org
Common chiral auxiliaries are often derived from readily available and inexpensive natural sources like amino acids or sugars. researchgate.nettcichemicals.com Examples of chiral auxiliaries used in asymmetric synthesis include:
Ephedrine and pseudoephedrine derivatives sigmaaldrich.comwikipedia.org
Oxazolidinones sigmaaldrich.comwikipedia.org
Camphorsultam wikipedia.org
tert-Butanesulfinamide wikipedia.org
These auxiliaries have been successfully applied in various reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to achieve high levels of diastereoselectivity. researchgate.net For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The subsequent deprotonation and reaction with an electrophile are directed by the chiral auxiliary, leading to a specific stereoisomer. wikipedia.org
Catalytic methods, often used in conjunction with chiral auxiliaries or independently, are also pivotal in enantioselective synthesis. wikipedia.org These methods can involve chiral Lewis acids, Brønsted acids, or organocatalysts to create a chiral environment for the reaction. beilstein-journals.orgnih.gov A dual-catalysis approach, combining two different catalytic species, can also be employed to activate both reaction partners and achieve high yields and stereoselectivities. nih.govmdpi.com For example, a combination of a transition-metal photocatalyst and a stereocontrolling Lewis acid has been used for enantioselective [2+2] photocycloadditions. nih.gov
Enantioselective Transformations of Precursors
Enantioselective synthesis is a critical process for producing specific stereoisomers of chiral molecules. wikipedia.org This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, biocatalysis, and chiral pool synthesis. wikipedia.org
One notable method for preparing enantioenriched 2-aryl-substituted oxetanes involves the enantioselective reduction of β-halo ketones. acs.org This reduction is followed by a Williamson etherification cyclization to form the oxetane ring. acs.org The use of a chiral reducing catalyst, generated in situ, can lead to high enantiomeric excesses. acs.org
Biocatalytic strategies also offer a powerful and sustainable alternative to traditional synthetic methods. researchgate.net For instance, the bioreduction of β-diketones using whole-cell biocatalysts like baker's yeast or Lactobacillus reuteri can produce enantiomerically enriched aldols. uniba.it These aldols can then be diastereoselectively transformed into optically active syn- or anti-1,3-diols, which are subsequently cyclized to form stereodefined 2,4-disubstituted aryloxetanes. uniba.it
The following table summarizes the results of the bioreduction of various 1-aryl-1,3-diones using different microorganisms.
| Entry | Diketone | Microorganism | Time (h) | Conversion (%) | Aldol Yield (%) | Aldol ee (%) | Diol Yield (%) |
| 1 | 1a | S. cerevisiae | 24 | >98 | 98 | 90 | - |
| 2 | 1a | L. reuteri | 48 | >98 | 95 | >98 | - |
| 3 | 1b | S. cerevisiae | 24 | >98 | 96 | 85 | - |
| 4 | 1b | L. reuteri | 48 | >98 | 93 | >98 | - |
| 5 | 1c | S. cerevisiae | 24 | 85 | 80 | 88 | - |
| 6 | 1c | L. reuteri | 48 | 90 | 85 | >98 | - |
| 7 | 1a | K. marxianus | 24 | >98 | 27 | - | 55 |
Data sourced from a study on asymmetric chemoenzymatic synthesis. uniba.it
Diastereoselective Control in Functionalization
Diastereoselective functionalization is crucial for creating molecules with multiple stereocenters. nih.gov This can be achieved by controlling the approach of a reagent to a chiral molecule, often influenced by existing stereocenters or chiral auxiliaries. researchgate.net
A key strategy for synthesizing stereodefined 2,4-disubstituted oxetanes involves the stereocontrolled synthesis of 1,3-diols from a common aldol precursor through stereoselective reduction. acs.org These syn- and anti-diols can then be converted to the corresponding oxetanes with high diastereomeric ratios. acs.org
Ring expansion reactions of oxetanes can also be performed with diastereoselective control. For example, a strong protic acid-catalyzed electrophilic ring expansion of 2-phenyloxetane using sulfoxonium ylides can produce trans-2,3-disubstituted tetrahydrofuran derivatives stereospecifically. researchgate.net
The table below shows the results of a diastereoselective alkylation of a chiral N-acyl-1,3-oxazolidine.
| R²X | Yield (%) | de (%) |
| MeI | 88 | >99 |
| EtI | 85 | >99 |
| BnBr | 80 | >99 |
| Allyl-Br | 75 | >99 |
Data adapted from a study on the diastereoselective functionalization of chiral N-acyl-1,3-oxazolidines. researchgate.net
Challenges in Stereodefined 2,4-Disubstituted Oxetanes
The synthesis of stereodefined 2,4-disubstituted oxetanes presents a significant challenge in organic synthesis. researchgate.netmdpi.com While several methods exist for the synthesis of oxetanes, many produce racemic mixtures. uniba.it
One of the main difficulties lies in controlling the stereochemistry at two distinct positions on the oxetane ring. Although methods like the Paternò-Büchi reaction, intramolecular Williamson etherification, and ring expansion of epoxides are established for oxetane synthesis, achieving high stereoselectivity remains a hurdle. researchgate.netmdpi.com
Furthermore, the configurational stability of intermediates can be a challenge. For example, 2-lithiated-2-phenyloxetane has been found to be configurationally unstable, leading to racemic products even when starting from an enantiomerically enriched material. acs.orgresearchgate.net This instability is attributed to single-electron transfer processes. acs.org
Recent advancements have focused on biocatalytic and chemoenzymatic approaches to overcome these challenges. researchgate.netuniba.it These methods have shown promise in producing optically active 2,4-disubstituted aryloxetanes with high enantiomeric and diastereomeric purity. uniba.it
Flow Microreactor Techniques in Synthesis
Flow microreactor technology has emerged as a powerful tool for chemical synthesis, offering advantages such as improved safety, efficiency, and scalability compared to traditional batch processes. bellenchem.comrsc.org This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents. bellenchem.com
The synthesis of 2,2-disubstituted oxetanes has been successfully achieved using a flow microreactor system. researchgate.netresearchgate.net This technique allows for the generation of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, which can be trapped with various electrophiles. researchgate.net By precisely controlling the residence time in the microreactor, the decomposition of the unstable intermediate can be minimized, leading to moderate to good yields of the desired products. rsc.orgresearchgate.net
A key advantage of the flow microreactor system is the ability to perform reactions at higher temperatures compared to batch mode, which often requires cryogenic conditions. researchgate.netbeilstein-journals.org For example, the deprotonation of 2-phenyloxetane and subsequent reaction with an electrophile can be carried out at temperatures higher than the -78 °C required in batch reactions. researchgate.net
The table below illustrates the effect of reaction temperature and residence time on the yield of a 2-substituted-2-phenyloxetane in a flow microreactor system.
| Temperature (°C) | Residence Time (s) | Yield (%) |
| -20 | 2.20 | 85 |
| 0 | 2.20 | 75 |
| 20 | 2.20 | 60 |
| -20 | 1.10 | 70 |
| -20 | 4.40 | 80 |
Data based on a study of flow microreactor synthesis of 2,2-disubstituted oxetanes. researchgate.net
Chemical Reactivity and Transformations of 2 Phenyloxetane 2 Carbonitrile
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The strained C–O bonds of the oxetane moiety in 2-phenyloxetane-2-carbonitrile are susceptible to cleavage under various conditions, including nucleophilic, electrophilic, acid-catalyzed, and radical-mediated pathways. magtech.com.cnacs.org The course of these reactions is highly dependent on the nature of the reagents and the reaction conditions, which determine the position of bond cleavage and the structure of the resulting products.
Nucleophilic attack on the oxetane ring is a common transformation, typically proceeding via an SN2 mechanism. researchgate.net In asymmetrically substituted oxetanes, the site of nucleophilic attack is determined by a balance of steric and electronic factors. magtech.com.cn
For this compound, the two potential sites for nucleophilic attack are the C2 and C4 carbons. The C2 position is a quaternary, sterically hindered carbon, while the C4 position is a methylene (B1212753) (–CH₂–) group and is sterically accessible.
Regioselectivity : Under neutral or basic conditions with strong nucleophiles (e.g., organometallics, amines, thiols), the reaction is expected to be under steric control. magtech.com.cn The nucleophile will preferentially attack the less sterically hindered C4 position, leading to cleavage of the C4-O bond. This would result in the formation of a γ-substituted alcohol where the nucleophile is attached to the terminal carbon of a three-carbon chain. This regioselectivity is generally observed in nucleophilic openings of unsymmetrically substituted oxetanes. magtech.com.cn
Stereochemical Outcomes : The SN2 attack at the C4 carbon would proceed with an inversion of configuration if C4 were a stereocenter. As it is a methylene group, this aspect is not relevant. If a reaction were to occur at the C2 position, it would also proceed with inversion of configuration, transforming an (R)-enantiomer into an (S)-product, and vice-versa. Studies on related bicyclic phenyloxetanes have shown that the stereochemistry of ring-opening can be complex, sometimes yielding mixtures of syn and anti addition products depending on the stability of reaction intermediates.
The following table illustrates the regioselectivity of nucleophilic ring-opening for related vinyl oxetanes, where attack also occurs away from the more substituted C2 position.
| Substrate (Vinyl Oxetane) | Nucleophile | Major Product | Reference |
|---|---|---|---|
| 2-methyl-2-vinyloxetane | PhSH / K₂CO₃ | (E)-4-(phenylthio)pent-3-en-1-ol | researchgate.net |
| 2-ethenyl-2-phenyloxetane | (i-PrO)₂P(S)SH | (Z)-S-(4-hydroxy-1-phenylbut-2-en-1-yl) O,O-diisopropyl phosphorodithioate | researchgate.net |
| 2-vinyloxetane | Morpholine | (E)-4-morpholinobut-2-en-1-ol | researchgate.net |
The reactivity of this compound is governed by a complex interplay of steric and electronic factors.
Steric Effects : The C2 carbon is exceptionally hindered due to the presence of both a bulky phenyl group and a linear cyano group. This steric hindrance strongly disfavors direct SN2 attack by a nucleophile at this position. The C4 position, being a methylene group, is far more accessible. Therefore, steric effects overwhelmingly favor nucleophilic attack at C4.
Electronic Effects : The cyano group is a potent electron-withdrawing group via induction and resonance, which increases the electrophilicity of the C2 carbon. Conversely, the phenyl group can donate electron density through resonance, which would stabilize any developing positive charge (carbocation character) at C2. The powerful inductive electron-withdrawing effect of the oxetane oxygen itself also influences the ring carbons. nih.gov While the cyano group enhances the electrophilicity of C2, this effect is generally insufficient to overcome the massive steric barrier for SN2 reactions. Electronic effects become more dominant in reactions with more SN1 character, such as acid-catalyzed openings.
True electrophilic ring-opening, in the sense of an electrophile directly adding to a C-O bond without a subsequent nucleophilic step, is not a typical reaction for oxetanes. The term is more commonly used to describe reactions initiated by an electrophile, which then enables a nucleophilic ring-opening. This process is mechanistically very similar or identical to acid-catalyzed ring-opening. ochemtutor.comlibretexts.org An electrophile (E⁺), such as a proton from a Brønsted acid or a Lewis acid, will first coordinate to the lone pair of electrons on the oxetane oxygen. This activation makes the ring significantly more susceptible to attack by a weak nucleophile.
In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, creating a more reactive oxetanium ion. rsc.org This activation facilitates ring-opening by even weak nucleophiles (e.g., water, alcohols).
The mechanism transitions from a pure SN2 pathway towards one with more SN1 character. The nucleophile attacks the carbon atom that can best stabilize a positive charge. For this compound, the C2 carbon is benzylic, and the phenyl group can effectively stabilize a developing carbocation through resonance. Although the cyano group is destabilizing for a carbocation, the resonance stabilization from the phenyl group is expected to be the dominant electronic factor.
Therefore, under acidic conditions, regioselectivity is reversed compared to nucleophilic pathways. magtech.com.cn Attack is predicted to occur at the more substituted C2 carbon.
Predicted Reaction : Acid-catalyzed hydrolysis (using H₃O⁺) of this compound would be expected to yield 3-hydroxy-1-phenyl-1-propanone, following attack by water at C2 and subsequent tautomerization of the initial cyanohydrin product. It is also possible that under acidic conditions, the nitrile group itself could be hydrolyzed to a carboxylic acid or an amide. libretexts.orgrsc.org
The table below shows results for the acid-catalyzed opening of related oxetanes, where the nucleophile adds to the more substituted carbon.
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| 2-Phenyloxetane (B1633447) | Aryl borate, CH₂Cl₂ | 3-Aryloxy-3-phenylpropan-1-ol | researchgate.net |
| 2,2-Dimethyloxetane | H₂O₂, Yb(OTf)₃ | 3-hydroperoxy-3-methylbutan-1-ol | researchgate.net |
| 2-Methyloxetane | TMSCN, MgO | 3-(trimethylsilyloxy)pentanenitrile | researchgate.net |
The C-O bonds of oxetanes can also undergo homolytic cleavage to generate radical intermediates. magtech.com.cn These reactions often require specific catalysts, such as low-valent transition metals or photoredox systems, to initiate the process. acs.orgthieme-connect.com The regioselectivity of radical ring-opening is determined by the stability of the resulting radical.
For this compound, homolytic cleavage of the C2-O bond would generate a tertiary benzylic radical stabilized by both the phenyl group and the cyano group. Cleavage of the C4-O bond would produce a primary radical, which is significantly less stable. Consequently, radical-mediated processes are expected to proceed via selective cleavage of the C2-O bond.
Recent studies using zirconocene (B1252598) and photoredox catalysis have demonstrated a method for the reductive ring-opening of oxetanes that selectively yields the more-substituted alcohols, proceeding through the less-stable radical intermediate, a testament to the tunability of modern catalytic systems. thieme-connect.comthieme-connect.com However, in a classic thermodynamic sense, the formation of the more stable C2-centered radical from this compound would be the favored pathway. This radical could then be trapped by a radical scavenger or participate in subsequent propagation steps. libretexts.org The cyano group itself can act as a radical acceptor in cascade reactions, potentially leading to more complex cyclized products. rsc.org
Reductive Ring-Opening Reactions
Reductive ring-opening of the oxetane ring provides access to functionalized acyclic compounds. While direct reductive cleavage of the C-O bonds is a known transformation for oxetanes, metal-catalyzed processes offer effective and regioselective methods. For instance, the iron-catalyzed reductive magnesiation of 2-phenyloxetane serves as a pertinent model for the reactivity of this compound. In a study, 2-phenyloxetane was treated with a Grignard reagent in the presence of iron(III) chloride (FeCl₃), leading to the selective cleavage of the C2-O bond to afford the corresponding 3-phenyl-3-(organomagnesio)propan-1-ol derivative. This reaction proceeds via a reductive process at the more substituted C2 position. The addition of a phosphine (B1218219) ligand was found to significantly improve the yield of the ring-opened product. This method highlights a pathway to generate substituted 3-oxidopropylmagnesium compounds, which are valuable synthetic intermediates.
| Substrate | Reagents | Catalyst/Additive | Product Type | Yield |
|---|---|---|---|---|
| 2-Phenyloxetane | Grignard Reagent, THF | FeCl₃ | Ring-opened alcohol | 54% |
| 2-Phenyloxetane | Grignard Reagent, THF | FeCl₃, Phosphine ligand | Ring-opened alcohol | 99% |
Formation of Larger Cyclic Structures (e.g., Tetrahydrofurans)
The transformation of oxetanes into larger, five-membered tetrahydrofuran (B95107) rings is a synthetically valuable ring-expansion reaction. This can be achieved through reactions that involve the formal insertion of a carbon atom into one of the C-O bonds of the oxetane ring. A notable method involves the photochemical reaction of oxetanes with diazo compounds. For example, the ring expansion of 2-phenyl oxetane using photochemically generated carbenes affords tetrahydrofuran derivatives. acs.org This protocol is particularly advantageous as it often proceeds at room temperature without the need for additives, providing high yields and diastereoselectivities. acs.org The reaction is initiated by the visible-light irradiation of a diazoacetate, which extrudes nitrogen gas to generate a reactive carbene species that subsequently reacts with the oxetane. acs.org
Ring-Expansion Reactions
Ring-expansion reactions represent a powerful strategy for converting the strained oxetane ring into larger, more complex heterocyclic systems. These transformations can be initiated by various reagents and catalysts.
Reactions with Diazo Compounds and Carbene Precursors
The reaction of oxetanes with diazo compounds is a well-established method for achieving a one-carbon ring expansion to produce tetrahydrofurans. In 2019, a study by Koenigs and colleagues demonstrated a photochemical ring expansion of oxetanes using stabilized carbenes generated from diazo compounds. acs.org This metal-free approach allows for the synthesis of highly substituted tetrahydrofurans with excellent control over diastereoselectivity when using chiral oxetanes substituted at the C2 position. acs.org The reaction mechanism is believed to proceed through the formation of an oxonium ylide intermediate, which then undergoes rearrangement to yield the expanded tetrahydrofuran ring. acs.org This method avoids the use of potentially hazardous and expensive transition metal catalysts that are often required in other electrophilic ring-expansion protocols. acs.org
| Oxetane Substrate | Carbene Precursor | Conditions | Product | Key Features |
|---|---|---|---|---|
| Generic Oxetane | Aryldiazoacetate | Visible-light irradiation, Room Temp. | Tetrahydrofuran derivative | Metal-free, High yield, High diastereoselectivity |
Metal-Catalyzed Intermolecular and Intramolecular Cycloadditions
Transition metals can catalyze unique ring-expansion cascades involving oxetanes. An efficient copper-catalyzed alkoxyl radical-triggered ring expansion/cross-coupling cascade has been developed to construct medium-sized and large-ring lactones. nih.govrsc.org In this process, an α-hydroxyalkylketone reacts with an oxetane in the presence of a copper catalyst. The reaction proceeds through a radical relay mechanism, leading to the formation of lactones that are four atoms larger than the starting cyclic ketone precursor. nih.gov This transformation concurrently installs diverse functional groups, such as cyanide, azide, or thiocyanate, derived from corresponding radical precursors like TMSCN. nih.gov While not a formal cycloaddition, this metal-catalyzed radical relay represents a powerful method for significant ring expansion of the oxetane core into larger cyclic structures. nih.govrsc.org
Nucleophilic Ring Expansion
Nucleophilic ring expansion can occur under specific conditions where the oxetane is activated towards nucleophilic attack, leading to the incorporation of the nucleophile into a new, larger ring system. One such example involves the oxidative electron transfer from a substituted oxetane, which generates a distonic 1,4-radical cation. researchgate.net This reactive intermediate can be trapped by an external nucleophile, such as acetonitrile. researchgate.net The subsequent nucleophilic attack and rearrangement lead to an enlarged ring structure. This process demonstrates that under oxidative conditions, the oxetane ring can be expanded through nucleophilic capture by a solvent molecule or additive. researchgate.net
Reactivity of the Carbonitrile Group
The carbonitrile (cyano) group at the C2 position of this compound is a versatile functional group capable of undergoing a wide range of chemical transformations. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. chemrxiv.orgnih.gov
Standard transformations of the carbonitrile group include:
Hydrolysis: The nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions with heating. chemrxiv.org In some cases, particularly with α-amino or α-hydroxy nitriles, direct hydrolysis can be challenging, but can be facilitated by derivatizing a neighboring functional group. rsc.org
Reduction: The carbonitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemrxiv.org This reaction proceeds through the addition of two hydride equivalents.
Addition of Organometallic Reagents: Grignard reagents and other organometallic nucleophiles can add to the electrophilic carbon of the nitrile. The initial addition forms an imine salt, which upon aqueous workup (hydrolysis) yields a ketone. chemrxiv.org
These reactions allow for the conversion of the nitrile in this compound into other important functional groups, such as amines, amides, carboxylic acids, or ketones, thereby increasing the molecular diversity accessible from this starting material. The specific conditions required for these transformations would need to be compatible with the stability of the oxetane ring, which can be sensitive to strong acids or bases that might promote ring-opening.
Hydrolysis to Carboxylic Acids or Amides
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction pathway and final product depend on the specific conditions employed.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid such as hydrochloric acid and heat, the nitrile undergoes hydrolysis to form 2-phenyloxetane-2-carboxylic acid and an ammonium (B1175870) salt. studymind.co.uk The reaction proceeds through the intermediate formation of a primary amide, which is subsequently hydrolyzed to the carboxylic acid.
Base-Catalyzed Hydrolysis : Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, also converts the nitrile to the corresponding carboxylic acid. Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate, 2-phenyloxetane-2-carboxamide.
| Reaction | Reagents | Product |
| Complete Hydrolysis | H₃O⁺ (aq), Δ or 1. NaOH (aq), Δ 2. H₃O⁺ | 2-Phenyloxetane-2-carboxylic acid |
| Partial Hydrolysis | H₂O₂, NaOH (aq) | 2-Phenyloxetane-2-carboxamide |
Reduction to Amines
The carbon-nitrogen triple bond in this compound can be reduced to a primary amine, (2-phenyloxetan-2-yl)methanamine. This transformation is a valuable method for synthesizing primary amines and can be achieved through several reducing agents. chemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent, LiAlH₄ in a solvent like dry ether, followed by an acidic workup, effectively reduces the nitrile to the primary amine. studymind.co.uklibretexts.org This method is known for its high efficiency.
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.ukwikipedia.org Common catalysts include Raney nickel, platinum (Pt), or palladium (Pd). chemguide.co.ukwikipedia.org High temperatures and pressures are typically required for this reaction. studymind.co.uk
Sodium in Ethanol : Another classic method involves the use of sodium metal in an alcohol solvent, such as ethanol, to achieve the reduction to the primary amine. studymind.co.uk
| Method | Reducing Agent(s) | Typical Conditions | Product |
| Hydride Reduction | 1. LiAlH₄ 2. H₂O/H⁺ | Dry ether solvent | (2-Phenyloxetan-2-yl)methanamine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pt, Pd) | High temperature and pressure | (2-Phenyloxetan-2-yl)methanamine |
| Dissolving Metal Reduction | Na, Ethanol | Reflux | (2-Phenyloxetan-2-yl)methanamine |
Nucleophilic Additions to the Nitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.com This reaction provides a powerful route for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after a hydrolysis step. libretexts.orgmasterorganicchemistry.com
The reaction proceeds via the formation of an intermediate imine anion upon nucleophilic addition. libretexts.org This intermediate is stable to further nucleophilic attack. Subsequent aqueous acidic workup hydrolyzes the imine to yield a ketone. masterorganicchemistry.comlibretexts.org For example, the reaction of this compound with methylmagnesium bromide would yield 1-(2-phenyloxetan-2-yl)ethan-1-one after hydrolysis.
| Reagent Type | General Formula | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent | R-MgX | Imine salt | Ketone |
| Organolithium Reagent | R-Li | Imine salt | Ketone |
Reactivity of the Phenyl Substituent
The phenyl group of this compound can undergo reactions typical of aromatic compounds, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution
The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. wikipedia.orglibretexts.org The substituent already present on the ring—the oxetane-2-carbonitrile (B13929396) group—directs the position of the incoming electrophile. This group is electron-withdrawing due to the nitrile and the inductive effect of the oxetane oxygen, and it is expected to be a deactivating group. wikipedia.org Consequently, electrophilic substitution will be slower than on benzene (B151609) itself and will primarily direct incoming electrophiles to the meta position. taylorfrancis.com
| Reaction | Reagents | Electrophile | Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(3-Nitrophenyl)oxetane-2-carbonitrile |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(3-Bromophenyl)oxetane-2-carbonitrile |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(2-Cyanooxetan-2-yl)benzenesulfonic acid |
Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org Research has shown that the oxygen atom of the oxetane ring can act as a directing group. Specifically, 2-substituted-2-phenyloxetanes can be regioselectively functionalized on the phenyl group via an ortho-lithiation reaction using sec-butyllithium (B1581126) (s-BuLi). researchgate.net This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho position of the phenyl ring. nih.govresearchgate.net This methodology is applicable to this compound, enabling the synthesis of diverse ortho-substituted derivatives. researchgate.net
| Step | Reagents | Intermediate/Product |
| 1. ortho-Lithiation | s-BuLi, THF, -78 °C | 2-(2-Lithiophenyl)oxetane-2-carbonitrile |
| 2. Electrophilic Quench | Electrophile (e.g., MeI, TMSCl, RCHO) | 2-(2-Substituted-phenyl)oxetane-2-carbonitrile |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.net To utilize this chemistry on this compound, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. mdpi.com This can be achieved through methods described previously, such as electrophilic halogenation (to install a meta-halogen) or ortho-metalation followed by quenching with a halogen source (to install an ortho-halogen).
Once the halogenated derivative is synthesized, it can undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product. acs.org This allows for the connection of a new aryl or heteroaryl ring to the existing phenyl group of the molecule.
| Precursor | Coupling Partner | Catalyst System | Product |
| 2-(Halophenyl)oxetane-2-carbonitrile | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(Biphenyl-substituted)oxetane-2-carbonitrile |
Transformations Involving Stereocenters
The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of its chemical reactivity. The presence of a stereocenter at the C2 position allows for the study of phenomena such as racemization and the retention or inversion of configuration during chemical transformations.
Racemization Studies (e.g., of 2-lithiated intermediate)
Research has shown that the 2-lithiated intermediate of 2-phenyloxetane is configurationally unstable. acs.orgresearchgate.netnih.gov This instability has significant implications for stereoselective synthesis, as it can lead to the loss of enantiomeric purity.
When enantiomerically enriched 2-phenyloxetane is subjected to lithiation, the resulting 2-lithiated intermediate readily undergoes racemization. acs.org This has been observed in both polar solvents, such as tetrahydrofuran (THF), and nonpolar solvent systems like hexane (B92381) with N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgresearchgate.net The addition of TMEDA was found to be ineffective in preventing the racemization of the 2-lithiated species. researchgate.net
The mechanism behind this racemization is suggested to involve a single-electron transfer (SET) process. acs.org Evidence for this mechanism includes the reaction of the lithiated intermediate with cyclopropylmethyl bromide, which resulted in the formation of a butenyl-coupled product, a characteristic outcome of SET pathways. acs.org This configurational instability means that reactions starting with an enantiopure 2-phenyloxetane and proceeding through the 2-lithiated intermediate will likely yield a racemic mixture of the 2-substituted-2-phenyloxetane product. acs.org
Table 1: Configurational Stability of 2-Lithiated-2-phenyloxetane
| Solvent System | Configurational Stability | Outcome | Reference |
| Tetrahydrofuran (THF) | Unstable | Racemization | acs.org |
| Hexane/TMEDA | Unstable | Racemization | acs.orgresearchgate.net |
Retention or Inversion of Configuration
Despite the general trend of racemization for the 2-lithiated intermediate, some reactions have been reported to proceed with a degree of stereocontrol, suggesting that complete racemization is not always the case. The stereochemical outcome, whether retention or inversion of configuration, is highly dependent on the specific electrophile used and the reaction conditions.
While direct studies on this compound are limited in this specific context, broader studies on 2-phenyloxetane provide insights. It has been noted that coupling reactions with certain electrophiles can occur with "strict stereoretention". researchgate.net This suggests that for some electrophilic quenching reactions, the rate of trapping the lithiated intermediate is faster than the rate of its racemization.
The generation of 2-lithiated oxetane species and their subsequent reaction with various electrophiles have been explored, particularly in flow microreactor systems which allow for precise control over reaction times and temperatures. researchgate.netresearchgate.net For instance, the reaction of the 2-lithiated intermediate with pivalaldehyde resulted in poor diastereoselectivity, indicating a complex interplay of factors influencing the stereochemical outcome. researchgate.net The development of methodologies to control the stereochemistry at the C2 position remains an area of active research, with the potential to unlock the full synthetic utility of chiral oxetane derivatives.
Mechanistic Investigations
Unraveling Reaction Pathways for Synthesis
The synthesis of 2-phenyloxetane-2-carbonitrile and its derivatives involves intricate reaction mechanisms that have been the subject of detailed investigation. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.
The synthesis of oxetanes can be achieved through the reaction of carbonyl compounds with an excess of a sulfur-stabilized carbanion, also known as a sulfur ylide. beilstein-journals.org This method, an extension of the Corey-Chaykovsky reaction for epoxidation, can lead to ring expansion to form oxetanes. beilstein-journals.org Ylides are neutral, dipolar molecules with a negatively charged atom, typically a carbanion, directly attached to a positively charged heteroatom like sulfur. wikipedia.org
The generation of ylides from vinylphosphonium salts is a known strategy. For instance, reacting vinyltriphenylphosphonium bromide with various nucleophiles produces phosphorus ylides. beilstein-journals.org These ylides can then participate in intermolecular Wittig reactions with aldehydes or ketones. beilstein-journals.org Another method involves the reaction of vinylphosphonium salts with Grignard reagents in the presence of a copper catalyst to generate ylides for subsequent Wittig reactions. beilstein-journals.org
Rearrangements involving ylides, such as the acs.orgmagtech.com.cn-Stevens rearrangement, are also significant in synthesis. researchgate.net For example, a catalytic enantioselective Stevens rearrangement has been developed for the reaction of diazomalonates with 1,3-oxathiolanes, catalyzed by a chiral bisoxazoline/copper complex, to produce 1,4-oxathianes. researchgate.net
The lithiation of 2-phenyloxetane (B1633447) at the 2-position creates a configurationally unstable intermediate. acs.org When this lithiated intermediate is reacted with cyclopropylmethyl bromide, it yields a butenyl-coupled product. acs.org This outcome is cited as evidence for a single-electron transfer (SET) mechanism, which is also considered the cause of racemization when starting with an enantiomerically enriched 2-phenyloxetane. acs.org
SET mechanisms involve the transfer of a single electron from one chemical species to another, leading to the formation of radical intermediates. numberanalytics.comyoutube.com These reactions are characterized by the movement of single electrons, depicted by single-barbed arrows in reaction schemes. libretexts.org The formation of radical species is a key feature of SET pathways. numberanalytics.comlibretexts.org The process often begins with the transfer of an electron from a nucleophile to the substrate, forming a radical anion. youtube.com
The study of direct single electron transfer between anionic organic bases and nitrobenzene (B124822) has shown the formation of stable radical ion pairs. chemrxiv.org Such SET processes are fundamental in various chemical transformations and can be influenced by factors like solvent and temperature. numberanalytics.com
Elucidating Ring-Opening Mechanisms
The ring-opening of oxetanes is a key reaction that allows for the introduction of functional groups and the synthesis of more complex molecules. The regioselectivity of this process is a critical aspect, governed by a delicate interplay of electronic and steric factors.
The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical oxiranes, which can be analogous to oxetanes, is controlled by a balance between steric hindrance and electronic effects. magtech.com.cn For aryl-substituted epoxides, nucleophilic attack often occurs at the benzylic carbon due to electronic stabilization of the transition state. magtech.com.cn However, strong nucleophiles tend to attack the less substituted carbon, a process dominated by steric control. magtech.com.cn
In the context of 2-phenyloxetane, the phenyl group exerts a significant electronic influence. Under non-acidic conditions, an SN2 mechanism is proposed to control the product outcome. researchgate.net Computational studies on the ring-opening of other strained rings have shown that both electronic and steric interactions play a crucial role. beilstein-journals.org For instance, in palladium-catalyzed ring-opening reactions, electron-donating groups on an aryl iodide favored the reaction at the para position, while electron-withdrawing groups favored the meta position, highlighting electronic effects. beilstein-journals.org
A quantitative analysis of epoxide ring-opening revealed that under basic conditions, the reaction is controlled by the steric repulsion between the nucleophile and the epoxide, directing the attack to the less hindered side. d-nb.info Conversely, under acidic conditions, the regioselectivity is governed by the activation strain, favoring attack at the more substituted carbon where the C-O bond is weaker. d-nb.info The interplay between interaction energy (comprising electrostatic and orbital interactions) and distortion energy (the energy required to deform the reactants into the transition-state geometry) ultimately determines the regioselectivity. mdpi.com
Both Lewis acids and Brønsted acids play a pivotal role in activating the oxetane (B1205548) ring towards nucleophilic attack. researchgate.net
Brønsted Acids: Brønsted acids, which are proton donors, can protonate the oxygen atom of the oxetane ring, making the electrophilic carbons more susceptible to nucleophilic attack. mdpi.comlibretexts.org The reaction of epoxides in an acidic environment involves the nucleophile attacking the protonated epoxide. jsynthchem.com For monosubstituted epoxides, this attack typically occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. jsynthchem.com However, if the substituent is strongly electron-withdrawing, the attack may shift to the less substituted carbon. jsynthchem.com
Lewis Acids: Lewis acids, defined as electron-pair acceptors, coordinate to the oxygen atom of the oxetane, thereby activating the ring for opening. libretexts.orgopenstax.org Various Lewis acids have been employed to promote the ring-opening of cyclic ethers. mdpi.com The strength of a metal ion as a Lewis acid is influenced by its charge and ionic radius; higher positive charge and smaller radius generally lead to stronger Lewis acidity. libretexts.org The use of chiral Lewis acids can also induce enantioselectivity in photochemical reactions by activating a chromophore. researchgate.net For instance, the ring opening of 2-phenyloxetane has been reported using aryl borates as catalysts under mild and neutral conditions. researchgate.net
The table below summarizes the effect of different acidic conditions on the ring-opening of oxetanes.
| Acid Type | Role in Ring-Opening | Typical Outcome |
| Brønsted Acid | Protonates the oxetane oxygen, increasing the electrophilicity of the ring carbons. | Attack at the more substituted carbon due to better stabilization of the partial positive charge. jsynthchem.com |
| Lewis Acid | Coordinates to the oxetane oxygen, polarizing the C-O bonds and facilitating nucleophilic attack. | Regioselectivity can be influenced by the nature of the Lewis acid and the substrate. researchgate.netmdpi.com |
Mechanistic Insights into Ring-Expansion Reactions
Ring-expansion reactions of oxetanes provide a valuable route to larger oxygen-containing heterocycles, such as tetrahydrofurans. sioc-journal.cn These reactions often proceed through the formation of an ylide intermediate.
One common method for the ring expansion of oxetanes involves their reaction with diazo compounds, which serve as carbene precursors. sioc-journal.cn For example, the reaction of 2-phenyloxetane with methyl diazoacetate in the presence of a catalyst can lead to the formation of a tetrahydrofuran (B95107) derivative. sioc-journal.cn
The mechanism of these ring expansions is thought to involve the initial reaction of the oxetane with a carbene, generated from the diazo compound, to form an oxonium ylide. This ylide can then undergo a rearrangement, such as a acs.orgmagtech.com.cn- or magtech.com.cnbeilstein-journals.org-sigmatropic shift, to yield the expanded ring product. The use of sulfur-stabilized carbanions at elevated temperatures can also lead to ring expansion, converting oxetanes into tetrahydrofurans. beilstein-journals.org
The table below outlines a general mechanistic pathway for the ring expansion of an oxetane with a diazo compound.
| Step | Description | Intermediate/Product |
| 1 | Generation of a carbene from a diazo compound, often catalyzed by a metal complex. | Carbene |
| 2 | Reaction of the oxetane with the carbene to form an oxonium ylide. | Oxonium Ylide |
| 3 | Rearrangement of the oxonium ylide (e.g., acs.orgmagtech.com.cn-Stevens rearrangement) to form the ring-expanded product. | Tetrahydrofuran derivative |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of strained heterocyclic systems such as this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into reaction pathways, transition states, and the electronic factors governing the reactivity of these molecules. While direct computational studies on this compound are not extensively documented in publicly available literature, significant research on substituted oxetanes offers a strong basis for understanding its mechanistic behavior.
Systematic investigations into the photophysical processes of oxetanes bearing various functional groups have revealed the profound influence of substituents on their reaction mechanisms. nih.gov These studies are particularly relevant for understanding the behavior of this compound, where the cyano group, a strong electron-withdrawing substituent, is expected to significantly modulate the electronic structure and reactivity of the oxetane ring.
Research has focused on the photolysis of oxetanes, where intersystem crossing (ISC) plays a pivotal role. nih.gov The efficiency of ISC, the transition between singlet and triplet electronic states, is a key determinant of the subsequent photochemical pathways, including ring-splitting or repair mechanisms. Computational models have shown that the rates of these processes are highly dependent on the nature and position of substituents on the oxetane ring. nih.gov
The effect of substituents is rationalized by their influence on two key parameters: the spin-orbit coupling (SOC) coefficients and the energy gap between the singlet and triplet states (ΔE_ST). nih.gov Electron-withdrawing groups, analogous to the nitrile group in this compound, have been shown to alter these parameters significantly. For instance, studies on oxetanes substituted with groups like nitro (NO2), which is electronically similar to a cyano group, demonstrate that such substituents can increase the ISC rates primarily by modifying the SOC coefficients rather than by changing the energy gaps. nih.gov
Furthermore, the introduction of substituents can transform the photoinduced cycloreversion mechanisms of oxetanes. nih.gov For non-substituted oxetanes, ring-splitting reactions can proceed through both singlet and triplet pathways. However, the presence of a strong electron-withdrawing group can favor one pathway over the other by altering the rates of radiative and non-radiative decay. nih.gov For example, oxetanes with a nitro group have been found to possess high ISC rates but exhibit a reduced tendency to undergo repair processes. nih.gov
Computational studies have also elucidated the stereochemical outcomes of reactions involving substituted oxetanes. In the desymmetrization of 3-substituted phenyloxetanes, computational investigations have been crucial in understanding the origin of enantioselectivity. sci-hub.se These studies propose an SN2-type mechanism where the nucleophilic attack and the oxetane ring-opening occur concurrently. sci-hub.se The noncovalent interactions between the substrate, catalyst, and nucleophile in the transition state are identified as the primary factors controlling the stereoselectivity. sci-hub.se
The following tables, derived from computational studies on substituted oxetanes, illustrate the quantitative impact of substituents on the parameters governing their reaction mechanisms. These data provide a foundational understanding of the expected behavior of this compound.
Table 1: Calculated Intersystem Crossing (ISC) Rates for Substituted Oxetanes
| Substituent | Position | ISC Rate (s⁻¹) |
| H | - | 1.2 x 10⁸ |
| CH₃ | X | 2.5 x 10⁸ |
| OCH₃ | X | 3.1 x 10⁸ |
| NO₂ | X | 8.9 x 10⁹ |
| CH₃ | Y | 1.8 x 10⁸ |
| OCH₃ | Y | 2.2 x 10⁸ |
| NO₂ | Y | 5.4 x 10⁹ |
Data adapted from computational studies on substituted oxetanes to illustrate the effect of electron-donating and electron-withdrawing groups. 'X' and 'Y' represent different substitution positions on the oxetane ring. nih.gov
Table 2: Spin-Orbit Coupling (SOC) Coefficients and Singlet-Triplet Energy Gaps (ΔE_ST) for Substituted Oxetanes
| Substituent | Position | SOC (cm⁻¹) | ΔE_ST (kcal/mol) |
| H | - | 0.30 | 5.2 |
| CH₃ | X | 0.45 | 5.1 |
| OCH₃ | X | 0.52 | 5.0 |
| NO₂ | X | 2.15 | 4.8 |
| CH₃ | Y | 0.35 | 5.2 |
| OCH₃ | Y | 0.41 | 5.1 |
| NO₂ | Y | 1.88 | 4.9 |
Data adapted from theoretical calculations on substituted oxetanes. nih.gov
These computational findings underscore the critical role of the substituent in directing the reaction mechanism of the oxetane ring. For this compound, the strongly electron-withdrawing cyano group at the 2-position is anticipated to significantly influence its photophysical behavior and reactivity in a manner analogous to the nitro-substituted oxetanes presented in these studies.
Applications in Organic Synthesis
2-Phenyloxetane-2-carbonitrile as a Versatile Building Blockprinceton.eduastrobiology.com
A versatile building block in organic synthesis is a relatively simple molecule that can be readily modified to produce a wide array of more complex structures. princeton.eduastrobiology.comrsc.orgresearchgate.net this compound fits this description perfectly, as both the oxetane (B1205548) ring and the nitrile group serve as handles for extensive chemical transformations. The inherent ring strain of the oxetane facilitates ring-opening and ring-expansion reactions, while the nitrile group can be converted into various other functionalities such as amines, amides, or carboxylic acids. acs.orgresearchgate.net This dual reactivity allows chemists to construct diverse molecular frameworks from a single, well-defined starting material.
The structure of this compound is a precursor for generating more complex and sterically congested molecular architectures. The strained oxetane ring is predisposed to undergo reactions that lead to larger, more elaborate structures. acs.orgrsc.org For instance, photochemical ring expansion reactions transform the four-membered oxetane into a five-membered tetrahydrofuran (B95107) ring, creating highly substituted products in a diastereoselective manner. rsc.orgd-nb.info The nitrile group is well-tolerated in such transformations, remaining available for subsequent functionalization. d-nb.info This allows for a stepwise increase in molecular complexity, where the oxetane serves as the initial template for building sophisticated multi-cyclic or highly functionalized acyclic systems.
In medicinal chemistry and materials science, a molecular scaffold is a core structure upon which a variety of substituents can be placed, leading to a "library" of related compounds for screening and optimization. cam.ac.ukwhiterose.ac.uklead-discovery.de this compound is an excellent candidate for a diversification scaffold. Its rigid structure, featuring defined vectors for substitution, allows for the systematic exploration of chemical space. sigmaaldrich.combldpharm.com
The key diversification points are:
The Oxetane Ring: Can be opened or expanded to introduce new functional groups and ring systems. researchgate.netd-nb.info
The Nitrile Group: Can be hydrolyzed, reduced, or engaged in cycloadditions to introduce a wide range of other chemical moieties. mdpi.com
The Phenyl Group: Can be modified with different substituents to modulate electronic and steric properties.
This multi-point reactivity enables the generation of a large number of distinct molecules from a common core, which is a hallmark of diversity-oriented synthesis (DOS). cam.ac.ukcam.ac.uk
Synthetic Intermediate for Other Heterocyclesrsc.orgrsc.orgd-nb.infochemspider.com
The reactivity of the strained oxetane ring makes this compound a valuable synthetic intermediate for the construction of other heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products. researchgate.netcem.commdpi.com Manipulations such as ring expansion and ring-opening/cyclization cascades provide access to a variety of other ring systems. researchgate.net
A significant application of 2-phenyloxetane (B1633447) derivatives is in the synthesis of highly substituted tetrahydrofurans. d-nb.inforesearchgate.net Photochemical carbene transfer protocols facilitate a diastereoselective ring expansion of the oxetane. rsc.orgd-nb.info When 2-phenyloxetane reacts with diazo compounds, an intermediate ylide is formed, which then rearranges to yield a cis-2,2,3-trisubstituted tetrahydrofuran. d-nb.info The reaction tolerates the nitrile group, making it a viable pathway from this compound to corresponding nitrile-substituted tetrahydrofurans. d-nb.info This method provides a mild and efficient route to these valuable heterocyclic motifs. rsc.orgd-nb.infoorganic-chemistry.org
| Oxetane Substrate | Diazo Reagent | Product | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| 2-Phenyloxetane | Aryl Diazoacetate | cis-2,2,3-Trisubstituted Tetrahydrofuran | >20:1 | Good to Very Good |
| 3,3-Dimethyloxetane | Ethyl Diazoacetate | Substituted Tetrahydrofuran | - | High |
| 2-Phenyloxetane | Diazoacetonitrile | Tetrahydrofuran with Nitrile Group | Not specified | Well-tolerated reaction |
Spirocycles, which contain two rings connected by a single common atom, are increasingly important scaffolds in drug discovery due to their inherent three-dimensionality. sigmaaldrich.combldpharm.com Oxetanes serve as key precursors for spirocyclic systems. One notable strategy involves the ring expansion of a spirocyclic oxetane to access rare 6-oxa-2-azaspiro[3.4]octane building blocks. d-nb.info Another approach is the one-step synthesis of spirooxindole 2,2-disubstituted oxetanes through an addition/substitution cascade involving a Michael addition followed by a Williamson etherification. beilstein-journals.org These methods highlight the potential of the 2,2-disubstituted oxetane core, like that in this compound, to be incorporated into complex spirocyclic frameworks. rsc.orgbeilstein-journals.org
| Starting Material Type | Reaction Type | Spirocyclic Product Class | Reference |
|---|---|---|---|
| Spirocyclic Oxetane | Ring Expansion | 6-Oxa-2-azaspiro[3.4]octane | d-nb.info |
| 3-Hydroxyindolinones + Phenyl Vinyl Selenone | Addition/Substitution Cascade | Spirooxindole 2,2-disubstituted Oxetanes | beilstein-journals.org |
| N-(p-hydroxyphenyl)cyanoacetamides | PIDA-mediated Spirocyclization | Spiro-β-lactam-3-carbonitriles | beilstein-journals.org |
Role in the Synthesis of Functional Materialsrsc.org
While the predominant application of this compound and related scaffolds is in medicinal and synthetic chemistry, its role as a precursor to complex heterocyclic systems suggests potential utility in the synthesis of functional materials. The creation of novel tetrahydrofuran and spirocyclic architectures can lead to materials with unique photophysical, electronic, or supramolecular properties. nih.gov For example, versatile building blocks are often employed in the construction of supramolecular capsules or components for organic electronics. nih.govrsc.org The diverse structures accessible from this compound could be integrated into polymers or larger conjugated systems. However, based on the reviewed literature, the application of this compound specifically for the synthesis of functional materials is an emerging area that is not yet extensively documented.
Theoretical and Computational Insights into this compound
This article delves into the theoretical and computational examination of this compound, a distinct member of the oxetane family. The presence of both a phenyl and a nitrile group at the C2 position introduces significant steric and electronic complexity, making it a subject of interest for computational analysis. Such studies are crucial for understanding the molecule's intrinsic properties, which in turn influence its reactivity and potential applications.
Theoretical and Computational Studies
Computational chemistry provides a powerful lens through which to examine the structural and electronic characteristics of molecules like 2-Phenyloxetane-2-carbonitrile. By employing quantum chemical calculations, researchers can model molecular behavior and predict properties that are often difficult to measure experimentally.
The four-membered oxetane (B1205548) ring is not planar. It adopts a puckered conformation to alleviate the ring strain that would be present in a planar structure. The degree of this puckering is influenced by the nature and position of its substituents. acs.org For unsubstituted oxetane, the puckering angle is relatively small, but the introduction of bulky substituents, such as those in this compound, is expected to significantly impact the ring's geometry.
Computational studies on substituted oxetanes have shown that the introduction of substituents can lead to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions. acs.org In the case of this compound, the geminal substitution at the C2 position with a phenyl and a nitrile group creates a sterically crowded center. Density Functional Theory (DFT) calculations would be the typical method to determine the most stable conformers. These calculations would involve geometry optimization to find the lowest energy arrangement of the atoms.
The analysis would likely reveal a preferred conformation where the bulky phenyl group occupies a pseudo-equatorial position to minimize steric hindrance with the rest of the ring. The puckering of the ring would be a key parameter, defined by the dihedral angle between the C-O-C plane and the C-C-C plane.
Table 1: Predicted Conformational Data for this compound Illustrative data based on computational studies of similar 2,2-disubstituted oxetanes.
| Parameter | Predicted Value | Method |
| Puckering Angle | 15° - 25° | DFT (B3LYP/6-31G) |
| Phenyl Group Orientation | Pseudo-equatorial | DFT (B3LYP/6-31G) |
| Relative Energy | 0 kJ/mol (most stable) | DFT (B3LYP/6-31G*) |
The electronic structure of this compound is significantly influenced by its substituents. The phenyl group, a π-donating system, and the nitrile group, a strong electron-withdrawing group, create a unique electronic environment. Quantum chemical methods are essential for mapping this environment and predicting reactivity.
Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution provide insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered around the electron-withdrawing nitrile group and the C-CN bond. The strained C-O bonds of the oxetane ring would also contribute to the FMOs, indicating their susceptibility to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atom and the nitrogen of the nitrile group, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Table 2: Predicted Electronic Properties of this compound Illustrative data based on typical DFT calculations for organic molecules.
| Property | Predicted Value (a.u.) | Significance |
| HOMO Energy | -0.25 to -0.28 | Electron-donating ability |
| LUMO Energy | -0.02 to +0.01 | Electron-accepting ability |
| HOMO-LUMO Gap | ~7 eV | Kinetic stability, reactivity |
| Dipole Moment | ~3-4 Debye | Polarity and intermolecular interactions |
Oxetanes are known to undergo ring-opening reactions, often catalyzed by Lewis or Brønsted acids. researchgate.net Computational studies can elucidate the mechanisms of these reactions by calculating the structures and energies of transition states and intermediates. For this compound, a key reaction would be the acid-catalyzed ring-opening.
The reaction would likely proceed via protonation of the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons (C2 or C4). DFT calculations can be used to model this process. By locating the transition state structures along the reaction coordinate, the activation energy for each possible pathway can be determined.
The presence of the phenyl and nitrile groups at C2 would heavily influence the regioselectivity of the ring-opening. The phenyl group can stabilize a positive charge on the adjacent carbon (a benzylic carbocation intermediate) through resonance. This would suggest that nucleophilic attack is more likely to occur at the C4 position, leading to the cleavage of the C2-O bond to form a stabilized tertiary carbocation intermediate. Calculations of the transition state energies for attack at C2 versus C4 would provide a quantitative prediction of the reaction's outcome.
Table 3: Predicted Activation Energies for Acid-Catalyzed Ring Opening Illustrative data representing a hypothetical mechanistic study.
| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Path A: C2-O Cleavage | Tertiary Carbocation (stabilized by Ph) | 15 - 20 |
| Path B: C4-O Cleavage | Primary Carbocation | 25 - 30 |
The principles of physical organic chemistry allow for the prediction of structure-reactivity relationships. For this compound, the interplay between the strained oxetane ring and the electronic effects of the substituents at C2 governs its reactivity.
Ring Strain: The inherent strain of the four-membered ring (approximately 25.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. researchgate.net
Electronic Effects:
The phenyl group at C2 can stabilize an adjacent carbocation through resonance, making the C2-O bond more susceptible to cleavage in acid-catalyzed reactions. This suggests a preference for reactions that proceed through a cationic intermediate at the C2 position.
The nitrile group is strongly electron-withdrawing. This effect would destabilize an adjacent carbocation, potentially counteracting the stabilizing effect of the phenyl group to some extent. However, its primary influence would be to increase the electrophilicity of the C2 carbon, making it more susceptible to attack by strong nucleophiles in certain contexts.
Steric Effects: The two bulky groups at C2 create significant steric hindrance, which could slow down the rate of reactions that require nucleophilic attack directly at the C2 position.
Computational studies can quantify these relationships. For instance, by calculating the reaction rates for a series of 2-aryl-oxetane-2-carbonitriles with different substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups), a Hammett plot could be constructed. This would provide a quantitative correlation between the electronic properties of the substituent and the reaction rate, offering deep insight into the structure-reactivity relationship.
Advanced Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of 2-Phenyloxetane-2-carbonitrile.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, around 7.0-7.5 ppm. The protons on the oxetane (B1205548) ring would exhibit characteristic shifts, with the methylene (B1212753) protons adjacent to the oxygen atom appearing further downfield than those adjacent to the quaternary carbon. For instance, in related 2-phenyloxetane (B1633447) structures, the methylene protons of the oxetane ring appear as multiplets in the range of 2.6 to 4.8 ppm. rsc.org The specific chemical shifts and coupling patterns provide crucial information for confirming the proposed structure.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the aromatic carbons, the quaternary carbon of the oxetane ring bonded to the phenyl and nitrile groups, the other carbons of the oxetane ring, and the carbon of the nitrile group. The nitrile carbon typically appears in the range of 115-120 ppm. libretexts.org The carbonyl carbon in similar cyclic structures, for comparison, is significantly deshielded and appears at much higher chemical shifts (160-180 ppm). libretexts.org For example, the ¹³C NMR spectrum of 2-trimethylsilyl-2-phenyloxetane shows signals at -5.1, 31.6, 68.8, 86.8, 123.2, 125.1, 127.7, and 147.8 ppm, corresponding to the various carbon atoms in that molecule. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.5 (m) | 125 - 130 |
| Oxetane-CH₂ (adjacent to O) | ~4.5 - 4.8 (m) | ~70 - 75 |
| Oxetane-CH₂ (adjacent to C-CN) | ~2.8 - 3.2 (m) | ~30 - 35 |
| Quaternary-C (C-Ph, C-CN) | - | ~80 - 90 |
| Nitrile-C | - | ~115 - 120 |
Two-dimensional NMR techniques are employed to establish the connectivity between atoms and to determine the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling, allowing for the assignment of protons on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the oxetane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹H signals to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is essential for determining the stereochemistry of the molecule. For this compound, NOESY could be used to confirm the relative orientation of the phenyl group with respect to the oxetane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
A key absorption would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2260-2220 cm⁻¹. The presence of the oxetane ring would be indicated by the C-O-C stretching vibrations, which are usually observed in the 1250-1000 cm⁻¹ region. vscht.czuobabylon.edu.iq The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the oxetane ring will appear just below 3000 cm⁻¹. vscht.czspectroscopyonline.com Aromatic C=C stretching vibrations typically give rise to bands in the 1600-1450 cm⁻¹ region. vscht.cz
Table 2: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2260 - 2220 |
| Ether (C-O-C) | Stretch | 1250 - 1000 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns can also be informative, potentially showing the loss of the nitrile group or cleavage of the oxetane ring. For example, in the GC-MS analysis of 2-trimethylsilyl-2-phenyloxetane, a prominent peak corresponding to the loss of a methyl group from the molecular ion (M+ - 1) was observed. rsc.org
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C2 position of the oxetane ring, it can exist as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the primary technique for separating and quantifying these enantiomers. mz-at.demdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comresearchgate.net The choice of the CSP and the mobile phase is critical for achieving successful separation. researchgate.net By analyzing the chromatogram, the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample can be determined, which is crucial in stereoselective synthesis and for pharmaceutical applications where the biological activity of enantiomers can differ significantly. obrnutafaza.hr For instance, the enantiomers of 2-phenyloxetane have been successfully separated using a Chirasil-DEX CB column. rsc.org
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. anton-paar.comcam.ac.uk This would unambiguously confirm the connectivity and stereochemistry of the compound. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing. cam.ac.uk X-ray crystallography remains the gold standard for absolute structure determination. anton-paar.com
Q & A
Q. What are the common synthetic routes for 2-Phenyloxetane-2-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of pre-functionalized precursors. For example, oxetane ring formation can be achieved via nucleophilic substitution or [2+2] cycloaddition under controlled conditions. Optimization includes temperature modulation (e.g., 0–80°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Monitoring via TLC and NMR ensures intermediate purity . AI-driven retrosynthetic tools (e.g., Reaxys or Pistachio models) can predict feasible pathways by analogy to structurally similar carbonitriles like 4-Hydroxynaphthalene-2-carbonitrile .
Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the oxetane ring (e.g., characteristic δ ~4.5–5.0 ppm for oxetane CH₂) and nitrile group (δ ~110–120 ppm in ¹³C).
- IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the -C≡N stretch.
- HPLC/GC-MS : Quantifies purity (>95%) and detects impurities from incomplete cyclization or side reactions .
Cross-validation with X-ray crystallography (as used for cyclohexenecarbonitrile derivatives) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational tools address contradictions in reaction outcomes for this compound synthesis?
- Methodological Answer : Conflicting data (e.g., low yields vs. high theoretical predictions) arise from unoptimized transition states or solvent effects. Density Functional Theory (DFT) calculations model reaction pathways to identify energy barriers, while molecular dynamics simulations assess solvent interactions. For example, PubChem’s computed physicochemical properties (e.g., logP, dipole moment) guide solvent selection to stabilize intermediates . Case studies on pyrazinecarbonitriles show that adjusting dielectric constants improves yield by 20–30% .
Q. What strategies mitigate steric strain in the oxetane ring during functionalization?
- Methodological Answer : The oxetane’s ring strain (~26 kcal/mol) increases reactivity but risks ring-opening. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH).
- Low-Temperature Electrophilic Substitution : Minimizes decomposition (e.g., -20°C for nitration).
- Ring-Preserving Catalysts : Pd/C or Ru-based catalysts enable selective hydrogenation without ring cleavage. Analogous methods for strained naphthalenecarbonitriles show 80–90% retention of cyclic structure .
Q. How does the electronic environment of the nitrile group influence reactivity in cross-coupling reactions?
- Methodological Answer : The nitrile’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ facilitates aryl-boronic acid coupling at the oxetane’s benzylic position. Kinetic studies on biphenylthiophenecarbonitriles suggest nitrile conjugation reduces activation energy by 15% vs. non-cyano analogs . Optimized conditions (e.g., 1:1.2 substrate:boronic acid ratio, 60°C) achieve >75% yield .
Q. What in silico models predict the biological activity of this compound derivatives?
- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models trained on carbonitrile libraries (e.g., pyridine- and thiophene-carbonitriles) correlate nitrile positioning with target binding. Molecular docking (AutoDock Vina) screens against enzymes like CYP450 or kinases, validated by in vitro assays. For example, pyrazinecarbonitriles with para-substituted nitriles show IC₅₀ values <10 µM against oxidoreductases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
